1-Aminoethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

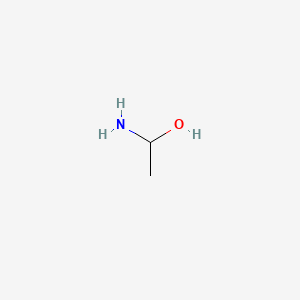

1-Aminoethanol, also known as 1-aminoethan-1-ol, is an organic compound with the molecular formula CH₃CH(NH₂)OH. It is classified as an alkanolamine and is a structural isomer of 2-aminoethanol (ethanolamine). The compound has two stereoisomers due to the presence of a chiral center. Unlike 2-aminoethanol, which is commercially significant, this compound is primarily of theoretical interest and is not commonly encountered as a pure material .

Vorbereitungsmethoden

1-Aminoethanol can be synthesized through the reaction of acetaldehyde with aqueous ammonia. This reaction was first performed by the German chemist Johann Wolfgang Döbereiner in 1833. The empirical formula was later determined by Justus von Liebig in 1835 . The reaction conditions typically involve mixing acetaldehyde with ammonia in an aqueous solution, leading to the formation of this compound.

it is suggested as an intermediate in the Strecker reaction for the synthesis of alanine .

Analyse Chemischer Reaktionen

1-Aminoethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetaldehyde and ammonia.

Reduction: It can be reduced to form ethylamine.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include acetaldehyde, ethylamine, and substituted amino alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Reactions

1-Aminoethanol serves as a crucial intermediate in various organic synthesis reactions. Notably, it plays a significant role in the Strecker reaction , where it is utilized to synthesize amino acids, particularly alanine. This reaction involves the condensation of aldehydes with ammonia and hydrogen cyanide, with this compound facilitating the formation of amino acid structures .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Strecker Reaction | Synthesis of amino acids | Amino acids (e.g., alanine) |

| Oxidation | Converts to acetaldehyde and ammonia | Acetaldehyde, Ammonia |

| Reduction | Forms ethylamine | Ethylamine |

| Substitution | Hydroxyl group replacement | Substituted amino alcohols |

Biological Applications

Role in Phospholipid Metabolism

this compound is a precursor for phosphatidylethanolamine (PE), a vital phospholipid in biological membranes. The conversion of ethanolamine to PE occurs via the Kennedy pathway , which is crucial for maintaining cellular integrity and function .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, helping to mitigate oxidative stress within cells. It has been shown to inhibit mitochondrial respiration in a dose-dependent manner, suggesting its potential use in oxidative stress-related conditions .

Neuroprotection

In studies involving murine neuroblastoma cells, this compound demonstrated protective effects against serum-induced apoptosis, highlighting its potential therapeutic applications in neurodegenerative diseases .

Industrial Applications

Gas Scrubbing

this compound is utilized in gas scrubbing processes to remove carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from natural gas and other gas streams. Its ability to ionize dissolved acidic compounds enhances its solubility, making it effective for environmental applications .

Corrosion Inhibition

In power plants, particularly nuclear facilities, this compound is employed as a pH regulator to control corrosion of metal components in steam cycles. This application is part of an "all-volatile treatment" strategy aimed at maintaining system integrity .

Case Study 1: Neuroprotection

A study explored the effects of this compound on neuroblastoma cells, revealing its capacity to prevent apoptosis through the degradation of anandamide by fatty acid amide hydrolase (FAAH). This finding suggests potential therapeutic avenues for treating neurodegenerative conditions.

Case Study 2: Gas Scrubbing Efficiency

Research into gas scrubbing applications demonstrated that solutions containing this compound effectively removed CO₂ from flue gases, showcasing its utility in environmental protection technologies.

Wirkmechanismus

The mechanism of action of 1-aminoethanol involves its interaction with various molecular targets and pathways. In the Strecker reaction, it acts as an intermediate, facilitating the formation of amino acids. The compound’s effects are primarily due to its ability to undergo proton transfers and form stable intermediates in organic reactions .

Vergleich Mit ähnlichen Verbindungen

1-Aminoethanol is structurally similar to 2-aminoethanol (ethanolamine), but they differ in the position of the amino group. While 2-aminoethanol is commercially significant and widely used in various applications, this compound is mainly of theoretical interest . Other similar compounds include:

2-Aminoethanol (Ethanolamine): Used in the production of detergents, emulsifiers, and pharmaceuticals.

N-Methylethanolamine: Used in the production of surfactants and as a chemical intermediate.

Diethanolamine: Used in the manufacture of cosmetics, textiles, and herbicides.

This compound’s uniqueness lies in its limited commercial use and its role as an intermediate in theoretical and prebiotic chemistry research.

Biologische Aktivität

1-Aminoethanol, also known as ethanolamine, is a simple amino alcohol that plays a significant role in various biological processes. It is involved in the synthesis of phospholipids, acts as a signaling molecule, and exhibits antioxidant properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

1. Synthesis and Role in Phospholipid Metabolism

This compound is a precursor for phosphatidylethanolamine (PE), a crucial phospholipid found in biological membranes. The synthesis of PE involves several enzymatic pathways, primarily the Kennedy pathway, where ethanolamine is converted into PE through the action of ethanolamine phosphotransferase (EPT) .

Table 1: Summary of Ethanolamine Metabolism

| Pathway | Key Enzymes | Products |

|---|---|---|

| Kennedy Pathway | Ethanolamine Phosphotransferase | Phosphatidylethanolamine |

| Catabolism | Ethanolamine Ammonia Lyase | Acetaldehyde, Ammonia |

Ethanolamine's role extends beyond membrane synthesis; it also plays a part in cellular signaling and stress responses. For instance, it has been shown to activate the transcription factor STAT-3, which is protective against ischemia/reperfusion injuries in cardiac tissues .

2. Growth Factor Activity

Research indicates that this compound can stimulate cell proliferation. It has been termed a growth factor due to its ability to promote the rapid growth of mammalian cells in culture. This effect is attributed to its role in enhancing PE and phosphatidylcholine synthesis .

3. Antioxidant Properties

This compound exhibits antioxidative properties, which are crucial in mitigating oxidative stress within cells. Studies have demonstrated that ethanolamine can inhibit mitochondrial respiration in a dose-dependent manner, suggesting its potential role as an antioxidant .

Case Study: Ethanolamine's Role in Neuroprotection

In one study involving murine neuroblastoma cells, ethanolamine was found to protect against serum-induced apoptosis. This protective effect was linked to the degradation of anandamide by fatty acid amide hydrolase (FAAH), highlighting ethanolamine's significance in neuroprotection .

Research Findings on Catabolism

Ethanolamine is also catabolized by various bacteria, such as Salmonella Typhimurium, which contains an operon responsible for its breakdown into acetaldehyde and ammonia. This metabolic pathway emphasizes the compound's role not only in eukaryotic cells but also in prokaryotic organisms .

5. Clinical Implications and Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

- Cardioprotection : Its role in protecting cardiac tissues during ischemic events suggests that it could be beneficial in treating heart diseases.

- Neuroprotection : The ability to prevent apoptosis in neuronal cells indicates potential applications in neurodegenerative diseases.

- Antioxidant Therapy : Its antioxidative properties may help in developing treatments for conditions associated with oxidative stress.

Eigenschaften

CAS-Nummer |

75-39-8 |

|---|---|

Molekularformel |

C6H15N3 |

Molekulargewicht |

129.20 g/mol |

IUPAC-Name |

2,4,6-trimethyl-1,3,5-triazinane |

InChI |

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |

InChI-Schlüssel |

MZSSRMMSFLVKPK-UHFFFAOYSA-N |

SMILES |

CC(N)O |

Kanonische SMILES |

CC1NC(NC(N1)C)C |

Key on ui other cas no. |

75-39-8 |

Physikalische Beschreibung |

Acetaldehyde ammonia appears as a white crystalline solid. Melting point 97°C. Boiling point 110°C (with some decomposition). An addition product between acetaldehyde and ammonia. Presents moderate fire and explosion hazard when exposed to heat or flame. Moderately toxic by ingestion and inhalation and a strong irritant. Used to make other chemicals, vulcanize rubber. |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.